3-Amino-2-methyl-benzyl-d2 Alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

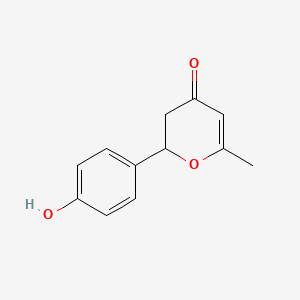

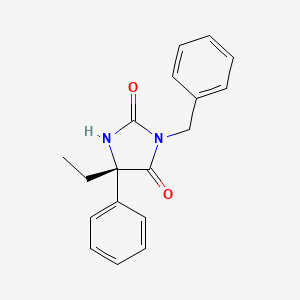

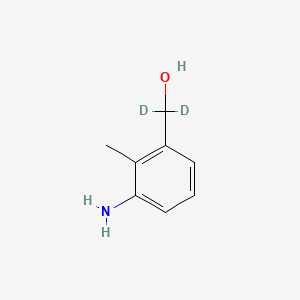

3-Amino-2-methyl-benzyl-d2 Alcohol is a chemical compound with the molecular formula C8H9D2NO . It is a variant of 3-Amino-2-methylbenzyl alcohol, where two of the hydrogen atoms are replaced by deuterium .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group with an amino (NH2) and a methyl (CH3) substituent on the benzene ring . The alcohol (-OH) group is attached to the carbon atom of the benzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 300.8±27.0 °C at 760 mmHg, and a flash point of 135.7±23.7 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación

Mechanistic Investigation of Amide Formation

One application of compounds related to 3-Amino-2-methyl-benzyl-d2 Alcohol is in the mechanistic investigation of the one-pot formation of amides from alcohols and amines. Research conducted by Mielby et al. (2013) utilized para-substituted benzyl alcohol derivatives to study the oxidative coupling process, revealing insights into the charge distribution in the reaction steps. This study provides a foundation for understanding the catalytic processes involving similar compounds (Mielby, Riisager, Fristrup, & Kegnæs, 2013).

Chemoselective Alkylation

Xu et al. (2010) reported a mild method for synthesizing tertiary amines, demonstrating the chemoselective alkylation of amines and amino acids using alcohols. This research highlights the potential of utilizing compounds like this compound in selective N-alkylation reactions, contributing to the synthesis of complex organic molecules (Xu, Xiao, Zhuo, Wang, & Huang, 2010).

Renewable Production of Aromatic Alcohols

Pugh et al. (2015) explored the biosynthesis of benzyl alcohol, a compound structurally related to this compound, from glucose using engineered Escherichia coli. This research underscores the potential for renewable production methods for aromatic alcohols and their derivatives, opening avenues for sustainable chemical synthesis (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Catalytic Conversion of Alcohols

Research into the catalytic conversion of alcohols, such as the work by Chong et al. (2012) on the synthesis of benzyl methyl ether from benzyl alcohol, provides insight into the potential applications of this compound in green chemistry. This study highlights the use of dimethyl carbonate as a non-toxic methylating agent in the presence of a zeolite catalyst, demonstrating the environmental benefits of such methodologies (Chong, Wahab, & Abdallah, 2012).

Safety and Hazards

The safety information for 2-Amino-3-methylbenzyl alcohol, a similar compound, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Mecanismo De Acción

Target of Action

It is known that this compound is an intermediate used in the preparation of triarylsulfonamides, which are anti-inflammatory drugs .

Mode of Action

It is known that alcohols can react with hydrogen halides to produce alkyl halides and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl . The reaction is acid-catalyzed .

Biochemical Pathways

It is known that stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner .

Pharmacokinetics

It is soluble in dichloromethane, ethyl acetate, and methanol , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-2-methyl-benzyl-d2 Alcohol. For instance, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . The compound is stable under normal temperatures and pressures . It should be stored at 2-8°C .

Propiedades

IUPAC Name |

(3-amino-2-methylphenyl)-dideuteriomethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3/i5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYZMJMDIMWDNJ-BFWBPSQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C(=CC=C1)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/no-structure.png)